Tandospirone hydrochloride

描述

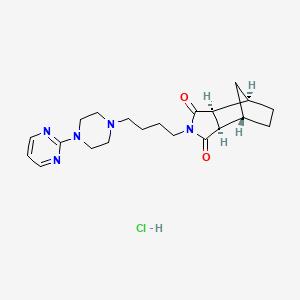

Structure

3D Structure of Parent

属性

IUPAC Name |

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2.ClH/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;/h3,6-7,15-18H,1-2,4-5,8-14H2;1H/t15-,16+,17+,18-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVFJYKNBOHIMH-DPFKZJTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243943 | |

| Record name | Tandospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99095-10-0 | |

| Record name | Tandospirone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099095100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tandospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANDOSPIRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWR6SLB9P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Tandospirone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification processes for tandospirone (B1205299) hydrochloride, a potent and selective 5-HT1A receptor partial agonist used in the treatment of anxiety and depressive disorders. The document outlines the multi-step synthetic pathway, from commercially available starting materials to the final active pharmaceutical ingredient (API). Detailed experimental protocols, quantitative data on reaction yields and purity, and methods for purification of both intermediates and the final product are presented. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of tandospirone hydrochloride.

Introduction

Tandospirone is an anxiolytic and antidepressant medication belonging to the azapirone class of drugs.[1] Its therapeutic effects are primarily attributed to its activity as a partial agonist of the 5-HT1A serotonin (B10506) receptor.[1][2] While often formulated as a citrate (B86180) salt, the hydrochloride salt is also a pharmaceutically relevant form.[3][4] This guide details the chemical synthesis and purification strategies employed to obtain high-purity this compound.

Synthesis of Tandospirone

The synthesis of tandospirone is a multi-step process that begins with the formation of a norbornane (B1196662) dicarboximide backbone, followed by alkylation and coupling with 1-(2-pyrimidinyl)piperazine. The general synthetic scheme is depicted below.

Diagram: Synthesis Pathway of Tandospirone

Caption: Synthetic route to this compound.

Experimental Protocols

-

Reaction: Diels-Alder reaction between maleimide and cyclopentadiene.

-

Procedure: To a solution of 97g of maleimide in 1000 mL of ethyl acetate (B1210297), 93g of cyclopentadiene is added. The mixture is stirred for 24 hours at room temperature.[5]

-

Work-up: Approximately 75% of the solvent is removed under reduced pressure. The resulting precipitate is filtered and washed with a suitable amount of diethyl ether to yield the product.[5]

-

Yield: Approximately 86%.[5]

-

Reaction: Catalytic hydrogenation of the norbornene double bond.

-

Procedure: 163g of cis-5-norbornene-exo-2,3-dicarboximide is dissolved in 2500 mL of THF. 163g of cyclohexene (B86901) and 5g of 5% palladium on carbon (Pd/C) are added. Hydrogen gas is introduced at a pressure greater than 0.01 MPa, and the reaction mixture is refluxed for 9 hours.[5]

-

Work-up: After cooling, the solvent is evaporated under reduced pressure. The residue is recrystallized from toluene.[5]

-

Yield: Approximately 98%.[5]

This involves the alkylation of cis-exo-norbornane-2,3-dicarboximide with a quaternary ammonium (B1175870) salt derived from 1,4-dibromobutane and subsequent coupling with 1-(2-pyrimidinyl)piperazine. A more direct, though potentially lower-yielding approach combines these steps.

-

Procedure: 16.5 kg of cis-exo-norbornane-2,3-dicarboximide (purity >99%), 100 mol of a suitable quaternary ammonium salt (e.g., derived from 1-(2-pyrimidinyl)piperazine and 1,4-dibromobutane), 42 kg of anhydrous potassium carbonate, and 230 L of N,N-dimethylformamide (DMF) are charged into a reactor. The mixture is heated to and maintained at 113-157°C (optimally 125 ± 2°C) with stirring for 5-10 hours.[5]

-

Work-up: The reaction mixture is cooled to room temperature and slowly added to 500-900 kg of water with stirring. The mixture is allowed to stand, and the precipitate is collected by filtration and washed twice with water. The filter cake is dissolved in ethyl acetate and acidified with a hydrochloric acid solution to a pH of 2-3. The acidic aqueous layer is separated, treated with activated carbon for decolorization at a low temperature, and filtered. The pH of the filtrate is then adjusted to 10-11 with a sodium hydroxide (B78521) solution, leading to the precipitation of the tandospirone base. The precipitate is collected by filtration, washed twice with drinking water, and dried.[5]

-

Yield: Approximately 90 ± 5%.[5]

-

Reaction: Neutralization of the tandospirone base with hydrochloric acid.

-

Procedure: While specific patents often focus on the citrate salt, the hydrochloride salt can be prepared by dissolving the tandospirone base in a suitable solvent (e.g., isopropanol (B130326), ethanol, or acetone) and adding a stoichiometric amount of hydrochloric acid (either as a gas or dissolved in a solvent like isopropanol or ether). The salt precipitates out of the solution and can be collected by filtration.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or isopropanol.

Purification of Tandospirone and its Hydrochloride Salt

High purity of the final API is crucial for its safety and efficacy. Purification is typically carried out on the tandospirone base before salt formation and/or on the final hydrochloride salt.

Diagram: Purification Workflow for Tandospirone Base

Caption: Purification process for Tandospirone Base.

Purification of Tandospirone Base

As outlined in the synthetic protocol, the crude tandospirone base is purified through a series of extraction and precipitation steps. This process effectively removes unreacted starting materials and by-products.

Purification of this compound

Recrystallization is the primary method for purifying the final this compound salt. The choice of solvent is critical for obtaining high purity and good crystal morphology.

-

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

-

Solvent Selection: The ideal solvent for recrystallization should dissolve this compound at elevated temperatures but have low solubility at cooler temperatures. Common solvents for the recrystallization of hydrochloride salts include ethanol, isopropanol, methanol, water, and mixtures thereof. The optimal solvent system needs to be determined empirically.

Analytical Methods for Purity Assessment

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of this compound and for identifying and quantifying any impurities.

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase column.[8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[8][9]

-

Flow Rate: Typically around 0.5-1.0 mL/min.[8]

-

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis and analysis of tandospirone.

Table 1: Reaction Yields for Tandospirone Synthesis

| Step | Reaction | Product | Reported Yield (%) |

| 1 | Diels-Alder Reaction | cis-5-Norbornene-exo-2,3-dicarboximide | ~86[5] |

| 2 | Hydrogenation | cis-exo-Norbornane-2,3-dicarboximide | ~98[5] |

| 3 & 4 | Alkylation and Coupling | Tandospirone Base | 90 ± 5[5] |

Table 2: Analytical Parameters for Tandospirone Purity Assessment

| Parameter | Method | Details | Reference |

| HPLC Column | Reverse Phase | C18 | [8] |

| Mobile Phase | Isocratic | Methanol:Water (70:30, v/v) | [8] |

| Detection Wavelength | UV | 243 nm | [8] |

| Limit of Quantitation | HPLC-UV | 0.54 µg/mL | [8] |

| Impurity Limit (each) | HPLC | Not more than 0.10% | [9] |

| Total Impurity Limit | HPLC | Not more than 0.5% | [9] |

Conclusion

The synthesis of this compound is a well-established process involving several key chemical transformations. This guide has provided a detailed overview of the synthetic route, experimental protocols, and purification methods. The successful production of high-purity this compound relies on careful control of reaction conditions and effective purification strategies, primarily through extraction, precipitation, and recrystallization. The analytical methods described are essential for ensuring the quality and purity of the final active pharmaceutical ingredient. This comprehensive information serves as a valuable technical resource for professionals in the field of pharmaceutical development and manufacturing.

References

- 1. Tandospirone - Wikipedia [en.wikipedia.org]

- 2. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN106349226A - L-tartaric acid tandospirone compound - Google Patents [patents.google.com]

- 4. CN106349225A - Tandospirone oxalate compound - Google Patents [patents.google.com]

- 5. CN101362751B - Tandospirone citrate, preparation method thereof, formulations and quality control method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. pmda.go.jp [pmda.go.jp]

Navigating the Intricacies of Tandospirone in Rodent Models: A Technical Guide to its Pharmacokinetics and Bioavailability

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile and bioavailability of a compound in preclinical models is a cornerstone of translational science. This in-depth technical guide delves into the core pharmacokinetic properties of tandospirone (B1205299), an anxiolytic and antidepressant agent, within rodent models, providing a comprehensive overview of its absorption, distribution, metabolism, and excretion characteristics.

Tandospirone, an azapirone derivative, primarily exerts its therapeutic effects through partial agonism at the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Its journey through the biological system, from administration to elimination, is a critical determinant of its efficacy and safety profile. This guide synthesizes key findings from various studies to offer a detailed perspective on tandospirone's behavior in rats and mice, the most commonly used preclinical species in neuropharmacology research.

Quantitative Pharmacokinetic Parameters of Tandospirone in Rodents

The following tables summarize the key pharmacokinetic parameters of tandospirone and its major active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), in rats and mice following different routes of administration. These data provide a quantitative foundation for comparing the disposition of tandospirone across species and administrative methods.

Table 1: Pharmacokinetic Parameters of Tandospirone in Rats

| Parameter | Route of Administration | Dose (mg/kg) | Value | Source |

| Tandospirone | ||||

| t1/2 (h) | Intragastric (i.g.) | 20 | 1.380 ± 0.46 | [3][4][5] |

| Intravenous (i.v.) | 20 | 1.224 ± 0.39 | [3][4][5] | |

| Tmax (h) | Intragastric (i.g.) | 20 | 0.161 ± 0.09 | [3][4] |

| AUC(0-∞) (ng/mLh) | Intragastric (i.g.) | 20 | 114.7 ± 40 | [3][4][5] |

| Intravenous (i.v.) | 20 | 48,400 ± 19,110 | [3][4][5] | |

| Absolute Bioavailability (%) | Oral | 20 | 0.24 | [3][4][5] |

| 1-(2-pyrimidinyl)-piperazine (1-PP) | ||||

| AUC(0-∞) (ng/mLh) | Intragastric (i.g.) | 20 | ~1880 (calculated) | [3][4][5] |

Note: The AUC for 1-PP was approximately 16.38-fold higher than that of tandospirone after intragastric administration.[3][4][5]

Table 2: Plasma Protein Binding of Tandospirone and 1-PP in Mice

| Compound | Free Fraction (%) | Source |

| Tandospirone | 30.4 | [6] |

| 1-PP | 87.5 | [6] |

Experimental Protocols: A Closer Look at the Methodologies

The data presented above are derived from meticulously designed and executed preclinical studies. Understanding the experimental protocols is crucial for interpreting the results accurately and for designing future research.

In Vivo Pharmacokinetic Studies in Rats

A representative study investigating the pharmacokinetics of tandospirone in rats involved the following protocol:

-

Animal Model: Male Sprague-Dawley (SD) rats were used.[3]

-

Drug Administration:

-

Intragastric (i.g.) Group: Tandospirone citrate (B86180) (TDS) was dissolved in saline (0.9% NaCl) and administered at a dose of 20 mg/kg.[3]

-

Intravenous (i.v.) Group: TDS was similarly prepared and administered at a dose of 20 mg/kg.[3]

-

-

Blood Sampling: Blood samples were collected at specific time points before and after drug administration (0, 2, 5, 8, 12, 20, 30, and 45 minutes, and 1, 2, 4, 7, and 10 hours).[3]

-

Sample Preparation: Plasma was separated from the blood samples. Acetonitrile was used to precipitate plasma proteins.[3]

-

Analytical Method: The concentrations of tandospirone and its metabolite 1-PP in the plasma samples were determined using a validated HPLC-MS/MS method.[3][4]

Brain Distribution Studies in Rodents

Studies have also investigated the distribution of tandospirone into the brain, a key aspect for a centrally acting drug.

-

Methodology: Following administration of tandospirone to rats or mice, brain tissue (e.g., cortex) is collected at various time points.[6][7] The tissue is homogenized, and the drug concentrations are measured, typically by LC-MS/MS.[6][7]

-

Key Findings: A significant correlation has been observed between the plasma and brain concentrations of tandospirone.[7] The anxiolytic effect of tandospirone is dependent on both its plasma and brain concentrations.[7][8]

Visualizing Key Processes and Relationships

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following visualizations, created using the DOT language, provide a clear representation of the concepts discussed.

Discussion and Implications

The pharmacokinetic data from rodent models reveal several key characteristics of tandospirone. The drug is rapidly absorbed and eliminated in rats, as indicated by the short half-life of approximately 1.2-1.4 hours.[3][4][5] A striking feature is its very low oral bioavailability, calculated to be around 0.24% in rats.[3][4][5] This is attributed to extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3]

This extensive metabolism leads to the formation of the active metabolite 1-(2-pyrimidinyl)-piperazine (1-PP).[6] In fact, after oral administration, the systemic exposure (AUC) to 1-PP is significantly higher—approximately 16.38-fold greater—than that of the parent drug, tandospirone.[3][4][5] This suggests that 1-PP may contribute significantly to the overall pharmacological effects of tandospirone, particularly after oral administration. However, it is important to note that tandospirone itself has a higher affinity for the 5-HT1A receptor compared to 1-PP.[6]

The distribution of tandospirone into the brain is a critical factor for its anxiolytic activity.[7][8] The positive correlation between plasma and brain concentrations suggests that plasma levels can be a useful, albeit indirect, measure of target site engagement.[7]

References

- 1. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of tandospirone on second messenger systems and neurotransmitter release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacokinetics and absorption mechanism of tandospirone citrate [frontiersin.org]

- 4. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and absorption mechanism of tandospirone citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics and pharmacodynamics of tandospirone in rats exposed to conditioned fear stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relative Safety and Efficacy of Two Doses of Tandospirone Citrate for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

Tandospirone Hydrochloride: A Technical Guide to its Effects on Dopamine and Serotonin Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandospirone (B1205299), an anxiolytic and antidepressant agent from the azapirone class, exerts its primary therapeutic effects through potent and selective partial agonism at the serotonin (B10506) 1A (5-HT1A) receptor. While its affinity for dopamine (B1211576) receptors is significantly lower, tandospirone indirectly modulates dopaminergic pathways, particularly in the prefrontal cortex, leading to a complex neuropharmacological profile. This technical guide provides an in-depth analysis of the effects of tandospirone hydrochloride on serotonin and dopamine systems, summarizing quantitative data, detailing experimental methodologies, and visualizing the underlying neurobiological pathways.

Pharmacodynamics of this compound

Tandospirone's mechanism of action is centered on its high affinity and partial agonist activity at the 5-HT1A receptor. This interaction is believed to mediate its anxiolytic and antidepressant properties. In contrast, its direct interaction with dopamine receptors is minimal.

Effects on the Serotonin Pathway

Tandospirone acts as a potent partial agonist at 5-HT1A receptors.[1][2] These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei (as autoreceptors) and postsynaptically on non-serotonergic neurons in various brain regions, including the hippocampus and prefrontal cortex.[3][4] As a partial agonist, tandospirone modulates serotonin activity, mimicking the effect of serotonin to a lesser degree than a full agonist.[2][5] This leads to a stabilization of serotonergic neurotransmission.[5]

Effects on the Dopamine Pathway

Tandospirone exhibits a very low affinity for dopamine D1 and D2 receptors.[2] Its influence on the dopaminergic system is primarily indirect, resulting from its potent action on the 5-HT1A receptor.[6] Specifically, activation of postsynaptic 5-HT1A receptors in the prefrontal cortex has been shown to increase dopamine release in this region.[3] This effect is thought to be mediated by the modulation of glutamatergic and GABAergic neurons.[7][8]

Quantitative Data: Receptor Binding Affinities and Neurotransmitter Release

The following tables summarize the quantitative data on tandospirone's interaction with serotonin and dopamine receptors, as well as its effects on neurotransmitter levels as determined by in vivo microdialysis.

Table 1: Receptor Binding Affinities (Ki) of Tandospirone

| Receptor Subtype | Ki (nM) | Reference |

| Serotonin Receptors | ||

| 5-HT1A | 27 ± 5 | [2] |

| 5-HT1C | 1300 - 41000 (Range) | [2] |

| 5-HT2 | 1300 - 41000 (Range) | [2] |

| Dopamine Receptors | ||

| D1 | 1300 - 41000 (Range) | [2] |

| D2 | 1300 - 41000 (Range) | [2] |

Table 2: In Vivo Microdialysis Data - Effects of Tandospirone on Extracellular Neurotransmitter Levels

| Brain Region | Dose (mg/kg, i.p.) | Neurotransmitter | % Change from Basal Level | Reference |

| Medial Frontal Cortex | 5 | Dopamine | ~190% increase | [7] |

| Medial Frontal Cortex | 10 (with 10mg/kg Fluoxetine) | Dopamine | 380% increase | [7] |

Key Experimental Methodologies

Radioligand Receptor Binding Assays

These assays are employed to determine the binding affinity of a compound (like tandospirone) to specific receptor subtypes.

-

Objective: To determine the inhibitory constant (Ki) of tandospirone for various neurotransmitter receptors.

-

General Protocol:

-

Membrane Preparation: Homogenization of specific brain regions (e.g., rat cortical membranes) in an appropriate buffer, followed by centrifugation to isolate the cell membranes containing the receptors.[2]

-

Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the unlabeled test compound (tandospirone).

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

-

Specifics for Tandospirone Studies: In the study by Hamik et al. (1990), brain homogenates were used to determine the binding affinities of tandospirone for multiple receptors.[2] For the 5-HT1A receptor, saturation and competition studies were conducted using ³H-tandospirone in rat cortical membranes.[2]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

-

Objective: To quantify the changes in extracellular dopamine and serotonin concentrations in specific brain regions following the administration of tandospirone.

-

General Protocol:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex) of an anesthetized animal.[9][10]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[9][10]

-

Dialysate Collection: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane into the aCSF. This collected fluid, known as the dialysate, is collected at regular intervals.

-

Analysis: The concentration of neurotransmitters in the dialysate is quantified using highly sensitive analytical techniques, most commonly High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

-

Specifics for Tandospirone Studies: In a study investigating the effects of tandospirone on dopamine release, freely moving rats were used.[7] Following intraperitoneal injection of tandospirone, dialysates were collected from the medial frontal cortex and analyzed for dopamine content.[7]

Signaling Pathways and Experimental Workflows

Tandospirone's Effect on the Serotonin Pathway

References

- 1. Occupancy of agonist drugs at the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Postsynaptic 5-hydroxytryptamine1A receptor activation increases in vivo dopamine release in rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [18F]F15599, a novel 5-HT1A receptor agonist, as a radioligand for PET neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. um.edu.mt [um.edu.mt]

- 7. Tandospirone potentiates the fluoxetine-induced increases in extracellular dopamine via 5-HT(1A) receptors in the rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT1A receptor agonists enhance pyramidal cell firing in prefrontal cortex through a preferential action on GABA interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Anxiolytic Effects of Tandospirone Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical data supporting the anxiolytic effects of tandospirone (B1205299) hydrochloride. It details the compound's mechanism of action, summarizes quantitative outcomes from key animal models of anxiety, and provides standardized protocols for the cited experiments.

Core Mechanism of Action

Tandospirone is an anxiolytic agent belonging to the azapirone class of drugs.[1] Its primary pharmacological effect is mediated through its activity as a potent and selective partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor.[2][3] This receptor is a G-protein coupled receptor (GPCR) predominantly linked to the inhibitory Gαi/o protein.[4][5][6] Unlike benzodiazepines, tandospirone's mechanism of action does not involve direct interaction with GABA-A receptors, leading to a distinct pharmacological profile with a lower potential for sedation and dependence.[7][8]

Downstream Signaling Pathways

The anxiolytic effects of tandospirone are initiated by its binding to postsynaptic 5-HT1A receptors, primarily located in limbic regions such as the hippocampus and amygdala.[5][9] This interaction triggers a cascade of intracellular events:

-

G-Protein Modulation : As a partial agonist, tandospirone activates the Gαi/o protein, causing it to dissociate into its Gαi and Gβγ subunits.[4][5]

-

Adenylyl Cyclase Inhibition : The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[4][5][10] This action reduces the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[5][6]

-

PKA Pathway Attenuation : The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA), which in turn decreases the phosphorylation of its target proteins.[4][5][6]

-

GIRK Channel Activation : The dissociated Gβγ subunit directly binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4][11] This activation promotes the efflux of potassium (K+) ions from the neuron, causing hyperpolarization of the cell membrane and leading to an overall inhibitory effect on neuronal firing.[4][11]

Additionally, tandospirone exhibits a much lower affinity for other receptors, including dopamine (B1211576) D2 and 5-HT2A receptors, though its primary anxiolytic action is attributed to its potent 5-HT1A partial agonism.[7][12]

Preclinical Anxiolytic Effects: Data from Animal Models

Tandospirone has demonstrated anxiolytic-like effects across a range of validated animal models. The following tables summarize key quantitative findings.

Elevated Plus Maze (EPM)

The EPM test assesses anxiety by measuring a rodent's tendency to explore open, elevated spaces versus remaining in enclosed, protected arms. Anxiolytics typically increase the time spent in and the number of entries into the open arms.

| Animal Model | Tandospirone Dose (Route) | Key Findings (Anxiolytic Effect) | Reference |

| Stressed Wistar Rats (Male) | Not specified (i.p.) | Significantly increased the percentage of time spent in the open arms and the percentage of open arm entries compared to stressed control rats. | [13][14][15] |

Vogel Conflict Test

This test induces conflict by punishing a motivated behavior (drinking by water-deprived rats) with a mild electric shock. Anxiolytic compounds increase the number of punished responses (licks).

| Animal Model | Tandospirone Dose (Route) | Key Findings (Anxiolytic Effect) | Reference |

| Rats | 1.25, 2.5, 5.0 mg/kg (i.p.) | Produced significant, dose-dependent increases in punished responding (licking). | [16] |

| Rats | 20 mg/kg (p.o.) | Significantly increased punished responding. | [16] |

Conditioned Fear Stress

This model evaluates anxiety by measuring the freezing response of a rat to a context previously associated with an aversive stimulus (e.g., footshock). Anxiolytics reduce this conditioned freezing behavior.

| Animal Model | Tandospirone Dose (Route) | Key Findings (Anxiolytic Effect) | Reference |

| Sprague-Dawley Rats | Not specified | Reduced conditioned fear stress-induced freezing behavior. The anxiolytic effect showed a clear correlation with tandospirone concentrations in both the plasma and the brain. | [17] |

Repetitive Behavior Models

Excessive self-grooming in certain mouse models can be interpreted as a form of anxiety-related compulsive behavior.

| Animal Model | Tandospirone Dose (Route) | Key Findings (Anxiolytic Effect) | Reference |

| Shank3B+/- Mice (Male) | 0.01 and 0.06 mg/kg (i.p., acute) | Significantly reduced elevated self-grooming behavior without affecting locomotor activity at the 0.06 mg/kg dose. | [18] |

| Shank3B+/- Mice (Male) | 0.06 mg/kg (i.p., repeated daily) | Attenuated elevated self-grooming behavior. | [18] |

Detailed Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key preclinical tests cited. These protocols are essential for the replication and validation of findings.

Elevated Plus Maze (EPM) Test Protocol

The EPM is a widely used test for assessing anxiety-like behavior in rodents, based on their aversion to open and elevated spaces.[2][19]

-

Apparatus: A plus-shaped maze, typically elevated 40-60 cm from the floor. It consists of four arms (e.g., 30-50 cm long x 5-10 cm wide): two opposing arms are open, and two opposing arms are enclosed by high walls (e.g., 15-40 cm).[14][20]

-

Procedure:

-

Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test to reduce novelty-induced stress.[19]

-

Placement: Each animal is placed individually in the center of the maze, facing one of the open arms.[20]

-

Exploration: The animal is allowed to freely explore the maze for a single 5-minute session.[8][21]

-

Recording: An overhead video camera connected to a tracking system records the session.

-

Data Analysis: Key parameters measured include the number of entries into and the time spent in the open and closed arms. An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms (% Open Arm Time) and the percentage of entries into the open arms (% Open Arm Entries).[2]

-

Cleaning: The maze is thoroughly cleaned with an appropriate solution (e.g., 70% ethanol) between trials to eliminate olfactory cues.[19]

-

Light-Dark Box Test Protocol

This test is based on the innate aversion of rodents to brightly lit areas and their tendency to explore novel environments.[7]

-

Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a larger, brightly illuminated compartment (approx. 2/3 of the box). An opening connects the two compartments.[13][14]

-

Procedure:

-

Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to testing.[14]

-

Placement: The animal is placed in the center of the brightly lit compartment.[13][14]

-

Exploration: The animal is allowed to move freely between the two compartments for a 5 to 10-minute session.[13]

-

Recording: Behavior is recorded using a video system.

-

Data Analysis: Parameters measured include the latency to first enter the dark compartment, total time spent in the lit compartment, and the number of transitions between compartments. Anxiolytic drugs are expected to increase the time spent in the lit area.[7]

-

Cleaning: The apparatus is cleaned between subjects.[14]

-

Vogel Conflict Test Protocol

This is a conflict-based model used to screen for anxiolytic properties of drugs.[22][23]

-

Apparatus: An operant chamber containing a grid floor capable of delivering a mild electric shock and a drinking spout connected to a lickometer and a shock generator.[24][25]

-

Procedure:

-

Deprivation: Animals (typically rats) are water-deprived for a period (e.g., 24-48 hours) to ensure motivation to drink.[22][25]

-

Drug Administration: The test compound (tandospirone) or vehicle is administered at a set time before the test session.

-

Test Session: The animal is placed in the chamber. After a set number of licks on the drinking spout (e.g., 20 licks), a mild, brief electric shock is delivered through the spout and grid floor.[23]

-

Session Duration: The test session lasts for a fixed period, typically 3-5 minutes.[22]

-

Data Analysis: The primary measure is the total number of shocks the animal is willing to receive, which corresponds to the number of punished drinking periods. Anxiolytics increase the number of licks and shocks taken compared to vehicle-treated animals.[23]

-

Social Interaction Test Protocol

This test assesses anxiety by measuring the change in social behavior of rodents under different environmental conditions (e.g., unfamiliar vs. familiar, low light vs. high light).[3]

-

Apparatus: A simple open-field arena. The lighting conditions can be manipulated to be aversive (high light) or non-aversive (low light).[26]

-

Procedure:

-

Pairing: Two animals (typically weight-matched and unfamiliar with each other) are placed simultaneously into the arena.[26]

-

Session: The session is recorded for a fixed duration, usually 5-10 minutes.[26]

-

Scoring: An observer, blind to the treatment condition, scores the cumulative time the pair of animals spends in active social interaction (e.g., sniffing, following, grooming each other).

-

Data Analysis: Under aversive (high-light, unfamiliar) conditions, anxiety levels are high and social interaction is low. Anxiolytic drugs are expected to significantly increase the time spent in social interaction under these conditions.[26]

-

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. Elevated plus maze - Wikipedia [en.wikipedia.org]

- 3. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tandospirone prevents anesthetic-induced respiratory depression through 5-HT1A receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Relative Safety and Efficacy of Two Doses of Tandospirone Citrate for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of tandospirone on second messenger systems and neurotransmitter release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]

- 12. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]

- 14. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Anticonflict action of tandospirone in a modified Geller-Seifter conflict test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The pharmacokinetics and pharmacodynamics of tandospirone in rats exposed to conditioned fear stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tandospirone, a Partial 5-HT1A Receptor Agonist, Administered Systemically or Into Anterior Cingulate Attenuates Repetitive Behaviors in Shank3B Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 20. researchgate.net [researchgate.net]

- 21. protocols.io [protocols.io]

- 22. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 23. orchidscientific.com [orchidscientific.com]

- 24. Vogel's test [bioseb.com]

- 25. maze.conductscience.com [maze.conductscience.com]

- 26. Social interaction test [apo.ansto.gov.au]

Tandospirone Hydrochloride's Role in Hippocampal Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandospirone (B1205299), an azapirone derivative, is a selective partial agonist for the serotonin (B10506) 1A (5-HT1A) receptor, exhibiting both anxiolytic and antidepressant properties[1][2]. It is primarily utilized in the treatment of generalized anxiety disorder and is also being investigated for its potential in managing other central nervous system disorders[1][3]. Adult hippocampal neurogenesis, the process of generating new functional neurons in the dentate gyrus of the hippocampus, is crucial for learning, memory, and mood regulation[4][5]. A growing body of evidence suggests a significant link between the therapeutic effects of certain psychotropic agents and their ability to modulate hippocampal neurogenesis[6][7]. This technical guide provides an in-depth examination of the role of tandospirone hydrochloride in promoting hippocampal neurogenesis, detailing its mechanism of action, the signaling pathways involved, and the experimental evidence supporting its effects.

Mechanism of Action: 5-HT1A Receptor Agonism

Tandospirone's primary mechanism of action is its potent and selective partial agonism at the 5-HT1A receptor, with a Ki (inhibition constant) of approximately 27 nM[8][9]. These receptors are densely expressed in brain regions critical for mood and cognition, including the hippocampus and the raphe nuclei[10].

As a partial agonist, tandospirone modulates serotonin activity, mimicking the effects of serotonin but to a lesser degree than a full agonist[10]. This action occurs at both presynaptic autoreceptors on serotonin neurons in the raphe nuclei and postsynaptic receptors on neurons in target regions like the hippocampus[10][11]. The activation of postsynaptic 5-HT1A receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events that are believed to underlie its neurogenic effects[8][12]. Tandospirone has a significantly lower affinity for other receptors such as 5-HT2, dopamine (B1211576) D2, and alpha-adrenergic receptors, which contributes to its favorable side-effect profile compared to other anxiolytics like benzodiazepines[2][13].

Signaling Pathways in Tandospirone-Mediated Neurogenesis

The activation of postsynaptic 5-HT1A receptors in the hippocampus by tandospirone is thought to promote neurogenesis through the modulation of key intracellular signaling pathways. The primary pathway implicated is the cAMP/PKA/CREB/BDNF cascade.

Activation of the 5-HT1A receptor, which is coupled to an inhibitory G-protein (Gi/o), leads to the inhibition of adenylyl cyclase, reducing the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequently decreasing the activity of Protein Kinase A (PKA)[12][14]. However, studies have also shown that 5-HT1A receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway[11]. The downstream effects of these pathways converge on the phosphorylation and activation of the cAMP response element-binding protein (CREB), a crucial transcription factor[15]. Activated CREB (pCREB) then promotes the transcription of genes involved in neuronal survival and plasticity, most notably Brain-Derived Neurotrophic Factor (BDNF)[15][16]. BDNF is a key neurotrophin that plays a critical role in promoting the proliferation, differentiation, and survival of new neurons in the hippocampus[17][18].

Preclinical Evidence and Quantitative Data

Animal studies have provided direct evidence for the pro-neurogenic effects of tandospirone. Chronic administration has been shown to increase the number of immature neurons in the dentate gyrus of rats, suggesting a role in the treatment of depression and anxiety disorders through this mechanism[19][20]. Furthermore, tandospirone has been shown to reverse stress-induced deficits in hippocampal neurogenesis and related behaviors[21].

The following table summarizes key quantitative findings from preclinical studies investigating the effects of tandospirone on hippocampal neurogenesis and related behavioral outcomes.

| Study Parameter | Animal Model | Treatment Group | Dosage & Duration | Key Quantitative Findings | Reference |

| Neuronal Progenitor Cells | Male Sprague-Dawley Rats | Tandospirone | 1 mg/kg/day, 14 days (subcutaneous) | Significant, dose-dependent increase in the number of Doublecortin (DCX)-positive cells in the dentate gyrus. | [19][20] |

| Tandospirone | 10 mg/kg/day, 14 days (subcutaneous) | A more pronounced increase in DCX-positive cells compared to the 1 mg/kg dose. | [19][20] | ||

| Stress-Induced Neurogenesis Deficit | Male Sprague-Dawley Rats (Psychosocial Stress Model) | Vehicle + Stress | N/A | Decreased density of DCX-positive cells in the dorsal and ventral hippocampus. | [21] |

| Tandospirone + Stress | 10 mg/kg/day, 28 days (intraperitoneal) | Reversed the stress-induced decrease in the density of DCX-positive cells. No significant difference in Ki-67-positive cells was observed. | [21] | ||

| Anxiety-like Behavior | Male Sprague-Dawley Rats | Tandospirone | 10 mg/kg (acute) | Significantly decreased the latency to feeding in the Novelty-Suppressed Feeding (NSF) test compared to vehicle. | [19] |

| Tandospirone + Stress | 10 mg/kg/day, 28 days | Reversed the stress-induced increase in latency in the NSF test. | [21] |

Experimental Protocols

Reproducible and rigorous experimental design is fundamental to studying the effects of tandospirone on neurogenesis. Below are detailed methodologies adapted from key studies.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of tandospirone on hippocampal neurogenesis in a rodent model.

Animal Model and Drug Administration

-

Subjects: Male Sprague-Dawley rats are commonly used[19][20][21]. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Preparation: this compound is dissolved in a vehicle such as saline.

-

Administration: Chronic treatment is administered either subcutaneously (SC) or intraperitoneally (IP) once daily for a period of 14 to 28 days, at doses typically ranging from 1 to 10 mg/kg[19][20][21].

Assessment of Hippocampal Neurogenesis

Immunohistochemistry is the primary method for quantifying neurogenesis.

-

Cell Proliferation (Ki-67): To assess cell proliferation, animals are euthanized, and brain tissue is processed for immunohistochemical staining using an antibody against Ki-67, an endogenous marker of cell division[21].

-

Cell Survival and Differentiation (BrdU & DCX):

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, is injected (typically IP) to label dividing cells[22]. To assess cell survival, animals are allowed to survive for a period (e.g., several weeks) after BrdU injection before tissue collection[23].

-

Tissue Processing: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected. Coronal sections of the hippocampus (typically 40 µm) are cut using a cryostat.

-

Immunostaining: Sections are stained with primary antibodies against BrdU and/or Doublecortin (DCX), a microtubule-associated protein expressed in newly generated immature neurons[19][20]. Fluorescently tagged secondary antibodies are used for visualization.

-

Quantification: The number of labeled cells in the dentate gyrus is quantified using stereological methods to ensure unbiased estimation[19].

-

Behavioral Assessment

-

Novelty-Suppressed Feeding (NSF) Test: This test is used to assess anxiety-like behavior. After a period of food deprivation, rodents are placed in a novel, brightly lit arena with a single food pellet in the center. The latency to begin eating is measured as an index of anxiety; longer latencies are indicative of higher anxiety levels[19][21].

Conclusion

The available preclinical data strongly support the role of this compound in promoting adult hippocampal neurogenesis. This effect is primarily mediated through its action as a selective 5-HT1A receptor partial agonist, which activates intracellular signaling cascades involving key players like CREB and BDNF. Chronic administration of tandospirone has been shown to increase the population of new neurons in the hippocampus and reverse stress-induced behavioral and neurogenic deficits in animal models[19][20][21]. These findings highlight a crucial mechanism that likely contributes to the anxiolytic and antidepressant effects of tandospirone and underscore its potential as a therapeutic agent for disorders associated with impaired neurogenesis. Further research is warranted to fully elucidate the downstream functional consequences of tandospirone-induced neurogenesis and to translate these preclinical findings into clinical applications.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Tandospirone - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. New neurons and new memories: how does adult hippocampal neurogenesis affect learning and memory? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Oppositional Effects of Serotonin Receptors 5-HT1a, 2, and 2c in the Regulation of Adult Hippocampal Neurogenesis [frontiersin.org]

- 7. Frontiers | The Effect of Serotonin-Targeting Antidepressants on Neurogenesis and Neuronal Maturation of the Hippocampus Mediated via 5-HT1A and 5-HT4 Receptors [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. immune-system-research.com [immune-system-research.com]

- 10. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]

- 11. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]

- 14. oncotarget.com [oncotarget.com]

- 15. mdpi.com [mdpi.com]

- 16. Tanshinone IIA improves contextual fear- and anxiety-like behaviors in mice via the CREB/BDNF/TrkB signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 17. Tanshinone IIA Promotes Hippocampal Neurogenesis in ApoE-/- Mice Through cAMP/PKA/CREB/BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tanshinone IIA Improves Depression-like Behavior in Mice by Activating the ERK-CREB-BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chronic treatment with tandospirone, a serotonin 1A receptor partial agonist, inhibits psychosocial stress-induced changes in hippocampal neurogenesis and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Unveiling the Molecular Mechanisms: A Technical Guide to the Pharmacodynamics of Tandospirone's Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of tandospirone (B1205299) and its primary active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP). Tandospirone, an anxiolytic and antidepressant agent, exerts its therapeutic effects through a complex interplay with various neurotransmitter systems. A significant portion of its clinical activity is attributed to its active metabolite, 1-PP, which exhibits a distinct pharmacodynamic profile. This document outlines the key molecular targets, presents quantitative binding and functional data, details the experimental protocols used for their determination, and visualizes the associated signaling pathways and experimental workflows.

Core Pharmacodynamic Profiles of Tandospirone and 1-PP

Tandospirone is primarily recognized as a potent and selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1] Following administration, tandospirone undergoes extensive metabolism, with 1-PP being the major active metabolite.[2][3] Notably, the systemic exposure to 1-PP is significantly higher than that of the parent drug after oral administration.[4] 1-PP displays a dual pharmacodynamic profile, acting as a weak partial agonist at 5-HT1A receptors and a potent antagonist at α2-adrenergic receptors.

Quantitative Data Presentation

The following tables summarize the binding affinities and functional potencies of tandospirone and 1-PP at their principal molecular targets.

Table 1: Receptor Binding Affinities (Ki) of Tandospirone and its Active Metabolite 1-PP

| Compound | Receptor | Ki (nM) | Species | Tissue/Cell Line | Reference(s) |

| Tandospirone | 5-HT1A | 27 ± 5 | Rat | Brain homogenates | [1] |

| 5-HT2A | 1300 ± 200 | Rat | Brain homogenates | [1] | |

| α1-Adrenergic | 1600 ± 80 | Rat | Brain homogenates | [1] | |

| α2-Adrenergic | 1900 ± 400 | Rat | Brain homogenates | [1] | |

| D2 | 1700 ± 300 | Rat | Brain homogenates | [1] | |

| 1-PP | α2-Adrenergic | 7.3 - 40 | N/A | N/A | |

| 5-HT1A | 414 | N/A | N/A | ||

| D2, D3, D4 | >10,000 | N/A | N/A |

Table 2: Functional Activity of Tandospirone and 1-PP

| Compound | Receptor | Assay | Parameter | Value | Species | System | Reference(s) |

| Tandospirone | 5-HT1A | Adenylate Cyclase | Intrinsic Activity | ~60% of 8-OH-DPAT | Rat | Cortical membranes | [1] |

| 1-PP | 5-HT1A | Hypothermia Model | Intrinsic Activity | 0.312 (relative to R-8-OH-DPAT) | Rat | In vivo | |

| 5-HT1A | Hypothermia Model | Potency (EC50) | 304 ng/ml | Rat | In vivo | ||

| α2-Adrenergic | Locus Coeruleus Firing | Antagonism (ED50) | 80 µg/kg (i.v.) | Rat | In vivo |

Key Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: 5-HT1A Receptor Signaling Pathway.

Caption: In Vivo Microdialysis Experimental Workflow.

Caption: 1-PP's Antagonism of α2-Adrenergic Autoreceptors.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacodynamics of tandospirone and 1-PP.

Radioligand Binding Assay for 5-HT1A and α2-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of tandospirone and 1-PP for 5-HT1A and α2-adrenergic receptors.

Materials:

-

Tissue: Rat brain tissue (e.g., hippocampus for 5-HT1A, cerebral cortex for α2-adrenergic receptors).

-

Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]Rauwolscine or [3H]Clonidine (for α2-adrenergic receptors).

-

Non-specific binding competitors: Serotonin (for 5-HT1A), Norepinephrine or phentolamine (B1677648) (for α2-adrenergic receptors).

-

Test compounds: Tandospirone, 1-PP.

-

Buffers: Tris-HCl buffer, MgCl2.

-

Filtration apparatus: Glass fiber filters, cell harvester.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize dissected brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of the radioligand, the membrane preparation, and varying concentrations of the test compound (tandospirone or 1-PP).

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of the non-labeled competitor.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation for 5-HT1A Receptor Activity

Objective: To determine the functional activity (agonist or antagonist) of tandospirone and 1-PP at 5-HT1A receptors by measuring their effect on cAMP levels.

Materials:

-

Cell line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Forskolin (B1673556) (an adenylate cyclase activator).

-

Test compounds: Tandospirone, 1-PP.

-

Control agonist (e.g., 8-OH-DPAT).

-

Cell culture medium and reagents.

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

Plate reader.

Procedure:

-

Cell Culture and Plating:

-

Culture the 5-HT1A receptor-expressing cells under standard conditions.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Agonist Mode:

-

Wash the cells with assay buffer.

-

Add varying concentrations of the test compound (tandospirone or 1-PP) or the control agonist.

-

Add a fixed concentration of forskolin to stimulate cAMP production.

-

Incubate for a specified time at 37°C.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Add a fixed concentration of the control agonist (at its EC50 or EC80) and forskolin.

-

Incubate for a specified time at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration to determine the IC50. Calculate the pA2 or Ki value to quantify antagonist potency.

-

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of tandospirone and 1-PP on the extracellular concentrations of neurotransmitters (e.g., dopamine, norepinephrine) in specific brain regions of freely moving animals.

Materials:

-

Animals: Rats or mice.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Test compounds: Tandospirone, 1-PP.

-

HPLC system with electrochemical or mass spectrometric detection.

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Connect the probe to a syringe pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

-

Drug Administration and Sample Collection:

-

Administer the test compound (tandospirone or 1-PP) systemically (e.g., i.p., s.c.) or locally through the microdialysis probe (reverse dialysis).

-

Continue collecting dialysate samples for a predetermined period after drug administration.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for neurotransmitter content using a sensitive analytical technique such as HPLC with electrochemical detection or LC-MS/MS.

-

-

Data Analysis:

-

Quantify the concentration of each neurotransmitter in the dialysate samples.

-

Express the post-drug neurotransmitter levels as a percentage of the average baseline levels.

-

Analyze the time course of the drug's effect on neurotransmitter release.

-

In Vivo Electrophysiology of Locus Coeruleus Neurons

Objective: To investigate the effect of 1-PP on the firing rate of noradrenergic neurons in the locus coeruleus (LC).

Materials:

-

Animals: Rats.

-

Anesthetic (e.g., chloral (B1216628) hydrate, urethane).

-

Stereotaxic apparatus.

-

Recording microelectrodes (e.g., glass micropipettes).

-

Amplifier and data acquisition system.

-

Drug administration setup (for intravenous injection).

-

Test compound: 1-PP.

-

Control agents (e.g., clonidine (B47849), an α2-adrenergic agonist).

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Expose the skull and drill a small hole over the cerebellum to access the locus coeruleus.

-

-

Electrode Placement and Neuronal Identification:

-

Slowly lower a recording microelectrode into the brain towards the coordinates of the LC.

-

Identify noradrenergic neurons based on their characteristic electrophysiological properties (e.g., slow, regular firing rate, long-duration action potentials, and inhibition by the α2-agonist clonidine).

-

-

Baseline Firing Rate Recording:

-

Once a stable recording from a single LC neuron is obtained, record its baseline firing rate for a sufficient period.

-

-

Drug Administration and Recording:

-

Administer 1-PP intravenously and continuously record the firing rate of the neuron.

-

In some experiments, the effect of 1-PP can be tested on the inhibitory effect of clonidine by administering clonidine first, followed by 1-PP.

-

-

Data Analysis:

-

Analyze the firing rate of the neuron before, during, and after drug administration.

-

Construct firing rate histograms to visualize the drug's effect over time.

-

Quantify the change in firing rate and determine the dose-response relationship for 1-PP's effect.

-

This comprehensive guide provides a detailed overview of the pharmacodynamics of tandospirone's active metabolites, equipping researchers and drug development professionals with the necessary information to further investigate and understand the intricate mechanisms of this important therapeutic agent.

References

- 1. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacokinetics and absorption mechanism of tandospirone citrate [frontiersin.org]

- 4. Pharmacokinetics and absorption mechanism of tandospirone citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Tandospirone Hydrochloride's Impact on Neuronal Second Messenger Systems: A Technical Guide

Introduction

Tandospirone (B1205299), an azapirone derivative, is a selective partial agonist for the serotonin (B10506) 5-HT1A receptor, utilized primarily for its anxiolytic properties.[1][2] Its therapeutic effects are intrinsically linked to its ability to modulate intracellular second messenger systems within neurons. This guide provides a detailed examination of the molecular mechanisms through which tandospirone influences these critical signaling pathways, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: 5-HT1A Receptor Modulation

Tandospirone's primary pharmacological effect is its partial agonism at the 5-HT1A receptor.[3] These receptors are G-protein coupled receptors (GPCRs) that associate with the Gi/o family of G-proteins.[4] Upon activation by tandospirone, the Gi/o protein is activated, initiating a cascade of intracellular events that primarily involves the inhibition of adenylyl cyclase.[4][5]

Signaling Pathway Diagram: Tandospirone's Primary Mechanism

Caption: Tandospirone's primary signaling pathway.

Impact on Second Messenger Systems

Adenylyl Cyclase and Cyclic AMP (cAMP)

The most well-documented effect of tandospirone on second messenger systems is the inhibition of adenylyl cyclase. By activating Gi/o-coupled 5-HT1A receptors, tandospirone reduces the enzymatic conversion of ATP to cyclic AMP (cAMP), thereby lowering intracellular cAMP levels.[4][6] This action is comparable in efficacy to other 5-HT1A agonists like serotonin and 8-OH-DPAT.[6]

-

Effect: Inhibition of forskolin-stimulated adenylyl cyclase activity.[6]

-

Result: Decreased formation of cAMP.[4]

This reduction in cAMP has significant downstream consequences, most notably the reduced activation of Protein Kinase A (PKA).[4]

Protein Kinase A (PKA)

PKA is a cAMP-dependent enzyme that phosphorylates numerous substrate proteins, thereby regulating their activity. By decreasing cAMP levels, tandospirone leads to reduced PKA activation.[4] This can influence a variety of neuronal processes, including gene expression, metabolism, and ion channel conductivity.

Calcium (Ca²⁺) Signaling

Tandospirone can indirectly influence intracellular calcium concentrations. The reduced PKA activity can lead to decreased permeability of calcium channels in the cell membrane.[4] This reduction in calcium influx contributes to the overall inhibitory effect on neuronal excitability.[4]

Phosphatidylinositol (PI) Metabolism

Some studies have indicated that tandospirone can also suppress carbachol-stimulated phosphatidylinositol (PI) metabolism, which is another second messenger system.[6] This effect is also believed to be mediated through 5-HT1A receptors.[6]

Quantitative Data

The following table summarizes key quantitative data regarding tandospirone's interaction with the 5-HT1A receptor and its downstream effects.

| Parameter | Value | Species/Tissue | Notes | Reference |

| Binding Affinity (Ki) | 27 ± 5 nM | Rat Brain Homogenates | Potency at the 5-HT1A receptor. | [3] |

| Binding Affinity (KD) | 4.5 ± 0.8 nM | Rat Cortical Membranes | Using ³H-tandospirone. | [3] |

| Maximal Binding (Bmax) | 2.2 ± 0.6 pmol/g tissue | Rat Cortical Membranes | Density of binding sites. | [3] |

| Functional Efficacy | ~60% of 8-OH-DPAT | Rat Brain | Based on adenylyl cyclase studies. | [3] |

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is a standard method to determine the binding affinity (Ki and KD) of a compound for a specific receptor.

Objective: To quantify the affinity of tandospirone for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Homogenize rat hippocampal or cortical tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge to pellet the membranes, then resuspend in fresh buffer.[7]

-

Assay Setup: In triplicate, incubate the membrane preparation with increasing concentrations of a radiolabeled ligand (e.g., ³H-8-OH-DPAT or ³H-tandospirone).[3][7]

-

Competition Assay: To determine the Ki of tandospirone, incubate membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled tandospirone.

-

Non-specific Binding: A parallel set of tubes containing a high concentration of an unlabeled 5-HT1A ligand (e.g., 10 µM serotonin) is used to determine non-specific binding.[7]

-

Incubation: Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.[7]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[7]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[7]

-

Data Analysis: Analyze the data using non-linear regression to calculate KD, Bmax, and Ki values.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

Objective: To determine the functional efficacy of tandospirone at the 5-HT1A receptor by measuring its effect on adenylyl cyclase activity.

Methodology:

-

Membrane Preparation: Prepare neuronal membranes as described in the binding assay protocol.

-

Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl₂, and an ATP-regenerating system (e.g., phosphocreatine (B42189) and creatine (B1669601) kinase).[8]

-

Stimulation: Add a known adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.[6]

-

Assay Setup: Incubate the membranes in the reaction mixture with or without varying concentrations of tandospirone.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-60 minutes).[8][9]

-

Termination: Stop the reaction by adding a stop solution (e.g., containing SDS or by boiling).[8][10]

-

cAMP Quantification: Measure the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[11]

-

Data Analysis: Plot the concentration of tandospirone against the percentage inhibition of stimulated adenylyl cyclase activity to determine its IC50 and efficacy.

Experimental Workflow: Adenylyl Cyclase Assay

References

- 1. oncotarget.com [oncotarget.com]

- 2. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of tandospirone on second messenger systems and neurotransmitter release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Tandospirone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandospirone (B1205299) hydrochloride is a potent and selective serotonin (B10506) 1A (5-HT1A) receptor partial agonist belonging to the azapirone class of compounds.[1] It is recognized for its anxiolytic and antidepressant activities and is clinically utilized in several countries for the treatment of generalized anxiety disorder and other central nervous system disorders.[1][2] Unlike traditional anxiolytics like benzodiazepines, tandospirone exhibits a more favorable side-effect profile, lacking sedative, muscle relaxant, and dependence-inducing properties. Its therapeutic effects are primarily mediated by its high affinity and selectivity for the 5-HT1A receptor, which plays a crucial role in the modulation of mood and anxiety.[2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical characteristics, and pharmacological properties of tandospirone hydrochloride, along with detailed experimental protocols relevant to its study.

Molecular Structure and Identification

Tandospirone possesses a complex polycyclic structure, featuring a dicarboximide moiety linked to a pyrimidinylpiperazine group via a butyl chain. The hydrochloride salt enhances its solubility and stability for pharmaceutical formulation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation(s) |

|---|---|---|

| IUPAC Name | (1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | [4] |

| CAS Number | 99095-10-0 | [4][5] |

| Molecular Formula | C₂₁H₃₀ClN₅O₂ | [4][5] |

| Molecular Weight | 419.95 g/mol | [6] |

| Canonical SMILES | C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | [5] |

| InChIKey | ACVFJYKNBOHIMH-DPFKZJTMSA-N | [6] |

| Synonyms | SM-3997 Hydrochloride, Metanopirone Hydrochloride |[7][8] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation.

Table 2: Physicochemical Data for Tandospirone and its Hydrochloride Salt

| Property | Value | Citation(s) |

|---|---|---|

| Appearance | White to off-white solid | [9] |

| Melting Point | 227-229°C (Hydrochloride Salt) | [9] |

| Solubility | Water: Soluble to 100 mMDMSO: Soluble to 100 mM |

| pKa (Predicted) | 7.71 ± 0.10 |[9] |

Pharmacological Properties and Mechanism of Action

Tandospirone's primary mechanism of action is its partial agonism at the 5-HT1A receptor.[7] This interaction is highly selective, which is a key factor in its distinct pharmacological profile.

Receptor Binding Affinity Tandospirone demonstrates high affinity for the 5-HT1A receptor and significantly lower affinity for other neurotransmitter receptors, minimizing off-target effects.[2][10]

Table 3: Receptor Binding Profile of Tandospirone

| Receptor Target | Binding Affinity (Ki, nM) | Citation(s) |

|---|---|---|

| 5-HT1A | 27 | [2][7][10][11][12] |

| 5-HT1C | 1300 - 41000 | [2][7][10] |

| 5-HT2 | 1300 - 41000 | [2][7][10] |

| α1-adrenergic | 1300 - 41000 | [2][7][10] |

| α2-adrenergic | 1300 - 41000 | [2][7][10] |

| Dopamine D1 | 1300 - 41000 | [2][7][10] |

| Dopamine D2 | 1300 - 41000 | [2][7][10] |

| 5-HT1B, Benzodiazepine, Muscarinic | Inactive |[7][10] |

Signaling Pathway Activation of the postsynaptic 5-HT1A receptor by tandospirone initiates a G-protein-mediated intracellular signaling cascade. The receptor is coupled to the inhibitory G-protein, Gi/o.[2][7] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][13] The reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA), ultimately leading to the hyperpolarization and inhibition of neuronal firing, which is believed to mediate its anxiolytic effects.[2][7][13]

Key Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of tandospirone for the 5-HT1A receptor.[14]

Objective: To quantify the binding affinity of tandospirone by measuring its ability to displace a specific radioligand from the 5-HT1A receptor.

Materials:

-